2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the oxathiaphospholane family, which contains both phosphorus and sulfur atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one typically involves the reaction of phosphorus oxychloride with a suitable diol, such as 2,2-dimethyl-1,3-propane diol, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent, such as dry toluene, under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form stable complexes with various molecular targets, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one can be compared with other similar compounds, such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar phosphorus-containing ring structure but differs in its substituents and reactivity.
2-Chloro-1,3-dioxaphospholane 2-oxide: Another related compound with a different ring size and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91571-77-6 |
---|---|
Molekularformel |
C2H4ClO2PS |
Molekulargewicht |
158.54 g/mol |
IUPAC-Name |
2-chloro-1,3,2λ5-oxathiaphospholane 2-oxide |
InChI |
InChI=1S/C2H4ClO2PS/c3-6(4)5-1-2-7-6/h1-2H2 |
InChI-Schlüssel |
UHAVBAZCTMUORU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSP(=O)(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.